molecular formula C12H20O2 B095918 1,3-Adamantanedimethanol CAS No. 17071-62-4

1,3-Adamantanedimethanol

Cat. No. B095918
CAS RN: 17071-62-4
M. Wt: 196.29 g/mol
InChI Key: RABVYVVNRHVXPJ-UHFFFAOYSA-N
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Description

1,3-Adamantanedimethanol (1,3-ad(OH)2) is a derivative of adamantane, a unique cage-like structure that is of interest due to its stability and potential applications in various fields. The bioconversion of 1-adamantanol to 1,3-adamantanediol has been studied using the Streptomyces sp. SA8 oxidation system, which demonstrated the ability to hydroxylate 1-adamantanol to produce 1,3-adamantanediol with a high conversion rate .

Synthesis Analysis

The synthesis of 1,3-adamantanediol can be achieved through bioconversion, as demonstrated by the Streptomyces sp. SA8 oxidation system. This system was able to convert 1-adamantanol to 1,3-adamantanediol with a 69% conversion rate using resting cells. The process also resulted in the formation of 1,4-adamantanediol as a byproduct . Another synthesis approach for a related compound, 3-amino-1-adamantanemethanol, involves the Ritter reaction, hydrolysis, neutralization, and reduction, achieving a total yield of 43% .

Molecular Structure Analysis

The molecular structure of 1,3-adamantanediol is characterized by the presence of two hydroxyl groups on the adamantane framework. The versatility of adamantane derivatives in forming one-dimensional motifs is exemplified by 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, which adapts its conformation to generate infinite zig-zag ribbons with perchlorate ions and chains with dicarboxylic acids .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions to form functionalized compounds. For instance, 1,3,5,7-tetracyanoadamantane can be prepared through a radical nucleophilic substitution reaction and subsequently reduced to 1,3,5,7-tetrakis(aminomethyl)adamantane . This demonstrates the reactivity of adamantane derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-adamantanediol and related adamantane derivatives are influenced by their molecular structure. The stability of the adamantane cage and the presence of functional groups such as hydroxyl or amino groups contribute to their chemical reactivity and potential applications. The ability of adamantane derivatives to form various one-dimensional structures through molecular recognition also highlights their potential in materials science .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of Application : The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .
  • Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Drug Delivery Systems and Surface Recognition

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This review focuses on liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
  • Methods of Application : The adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties .
  • Results or Outcomes : The use of adamantane in drug delivery systems has shown promising applications in the field of targeted drug delivery and surface recognition .

For instance, adamantane derivatives are known to be used in the synthesis of various functional materials, pharmaceuticals, and high-energy fuels . They are also used in the design and synthesis of new drug delivery systems .

For instance, adamantane derivatives are known to be used in the synthesis of various functional materials, pharmaceuticals, and high-energy fuels . They are also used in the design and synthesis of new drug delivery systems .

properties

IUPAC Name

[3-(hydroxymethyl)-1-adamantyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABVYVVNRHVXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346912
Record name [3-(Hydroxymethyl)-1-adamantyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Adamantanedimethanol

CAS RN

17071-62-4
Record name [3-(Hydroxymethyl)-1-adamantyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Adamantanedimethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Qu, AJP White, AGM Barrett - ARKIVOC: Online Journal of Organic …, 2021 - arkat-usa.org
Adamantanemethanol, 1, 3-adamantanedimethanol and 1, 3, 5, 7-adamantanetetramethanol were converted into adamantanes functionalized with one or four (2R, 1S)-2-formyl-1-…
Number of citations: 5 www.arkat-usa.org
H Zhu, JW Guo, CF Yang, S Liu, JP Peng… - Advanced Materials …, 2011 - Trans Tech Publ
A new tertiary amine derivative of adamantane —N,N,N’,N’-tetramethyl-1, 3-disaminomethyl adamantane dihydrochloride (1), which is a key intermediate for preparing Gemini …
Number of citations: 3 www.scientific.net
KD Rice, VR Wang, AR Gangloff, EYL Kuo… - Bioorganic & medicinal …, 2000 - Elsevier
Detailed structure–activity relationships (SARs) for a series of dibasic human tryptase inhibitors are presented. The structural requirements for potent inhibitory activity are remarkably …
Number of citations: 48 www.sciencedirect.com
川本拓治 - 2014 - omu.repo.nii.ac.jp
In the last two decades, the potential of CO as a radical C1 synthon has been well established with applications yielding variety of carbonyl compounds. 1 One-carbon homologation …
Number of citations: 2 omu.repo.nii.ac.jp

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